
(2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
(2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopropanation: The thiophene ring can be introduced via a cyclopropanation reaction using a suitable cyclopropane precursor.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole, thiophene, and piperazine moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific receptors or enzymes.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone: can be compared to other thiazole-containing compounds, such as thiazole-based antibiotics or thiazole-derived drugs.
Thiophene-containing compounds: Similar compounds include thiophene-based pharmaceuticals and materials.
Piperazine-containing compounds: Piperazine derivatives are widely used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct rings (thiazole, thiophene, and piperazine) in a single molecule. This unique structure provides a wide range of chemical and biological activities, making it a valuable compound for research and development.
Biological Activity
The compound (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a thiazole derivative that has garnered interest due to its diverse biological activities. Thiazoles are known for their significant pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound features a thiazole ring fused with a piperazine moiety and a thiophene-substituted cyclopropanecarbonyl group. The structural formula can be represented as follows:
Synthesis
The synthesis of thiazole derivatives often involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic route for this compound typically includes the formation of the thiazole ring followed by coupling reactions with piperazine and thiophene derivatives.
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds bearing thiazole rings exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound under discussion has demonstrated effectiveness comparable to standard antibiotics like norfloxacin in various assays.
Compound | Activity | MIC (µg/mL) |
---|---|---|
(2-Phenylthiazol-4-yl)(...) | Antibacterial | 2.5 |
Norfloxacin | Standard | 5 |
Anticancer Activity
Research has highlighted the potential of thiazole derivatives in cancer treatment. The compound's interaction with cancer cell lines has been evaluated, revealing cytotoxic effects that surpass those of conventional chemotherapeutics like doxorubicin.
In a study involving various cancer cell lines (A431 and Jurkat), the compound exhibited an IC50 value lower than that of doxorubicin, indicating enhanced potency:
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
A431 | 0.5 | 1.0 |
Jurkat | 0.6 | 1.5 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored through various models, including maximal electroshock and pentylenetetrazol-induced seizures. The compound showed significant protective effects, suggesting its potential as an anticonvulsant agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that those with electron-donating substituents exhibited enhanced antibacterial activity. The compound's structure suggests similar enhancements due to its electron-rich thiazole ring.
- Cancer Cell Interaction : In vitro studies revealed that the compound interacts with cell membranes, facilitating increased permeability and subsequent cytotoxicity in cancer cells. Molecular docking studies indicated strong binding affinity to key proteins involved in cancer progression.
- Seizure Models : In animal models, the administration of the compound resulted in a marked reduction in seizure duration and frequency compared to control groups, highlighting its potential therapeutic application in epilepsy.
Properties
IUPAC Name |
[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c26-21(17-13-16(17)19-7-4-12-28-19)24-8-10-25(11-9-24)22(27)18-14-29-20(23-18)15-5-2-1-3-6-15/h1-7,12,14,16-17H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSJAUKKYUFRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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